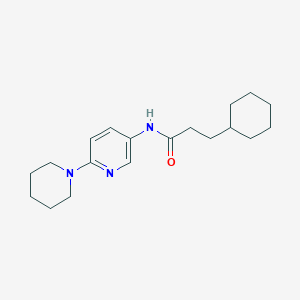
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as IMPY, is a small molecule compound that has been widely studied for its potential applications in scientific research. IMPY is a member of the pyridine family, which is a class of organic compounds that have a wide range of biological activities.
作用機序
The mechanism of action of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is not fully understood, but it is believed to involve the binding of the compound to specific targets in the brain. One of the targets is the amyloid-beta plaques, which are believed to play a role in the development of Alzheimer's disease. N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to bind to these plaques and prevent their formation, which may help to slow down the progression of the disease.
Biochemical and Physiological Effects:
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to have a number of biochemical and physiological effects on the brain. One of the primary effects is the binding of the compound to specific targets in the brain, which may help to prevent the formation of amyloid-beta plaques and tau protein aggregates. In addition, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to have antioxidant properties, which may help to protect the brain from damage caused by oxidative stress.
実験室実験の利点と制限
One of the advantages of using N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in lab experiments is its ability to bind to specific targets in the brain, which makes it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of using N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide. One area of research is the development of new compounds that are based on the structure of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, which may have improved binding properties and reduced toxicity. Another area of research is the use of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in the development of new diagnostic tools for neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide, which may help to identify new targets for drug development.
Conclusion:
In conclusion, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide is a small molecule compound that has been widely studied for its potential applications in scientific research. The compound has been found to have a number of biochemical and physiological effects on the brain, and it has been investigated for its potential use in the diagnosis and treatment of neurodegenerative diseases. While there are limitations to the use of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide in lab experiments, the compound remains a valuable tool for studying the brain and developing new treatments for neurodegenerative diseases.
合成法
The synthesis of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide involves the reaction of 2-iodobenzoic acid with 2-mercaptopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with thionyl chloride to form the final compound, N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide. This synthesis method has been widely used in the production of N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide for scientific research purposes.
科学的研究の応用
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is in the field of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide has been found to bind to amyloid-beta plaques and tau protein aggregates, which are characteristic features of Alzheimer's disease. This binding ability makes N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide a potential diagnostic tool for detecting these diseases in their early stages.
特性
IUPAC Name |
N-(2-iodophenyl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2OS/c1-18-13-9(5-4-8-15-13)12(17)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRIASOGONBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide](/img/structure/B7518949.png)
![2-[(4-ethoxyphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7518955.png)

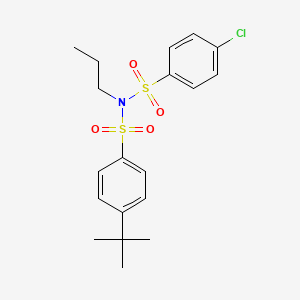
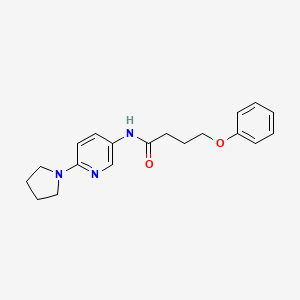
![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)
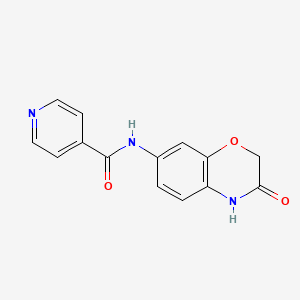
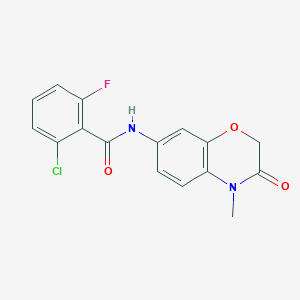
![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)
![3-[1-(2-Bromophenyl)imino-2-cyclopropyl-3-(2-fluorophenyl)-7-methyl-1-morpholin-4-ylpyrazolo[4,3-c][1,5,2]diazaphosphinin-5-yl]propanenitrile](/img/structure/B7519001.png)
![(4-Methylphenyl) 3-[3-butyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoate](/img/structure/B7519010.png)
